molecular formula C8H13NO2 B067071 (S)-Methyl 1-aminocyclohex-3-enecarboxylate CAS No. 188177-99-3

(S)-Methyl 1-aminocyclohex-3-enecarboxylate

Cat. No.: B067071
CAS No.: 188177-99-3
M. Wt: 155.19 g/mol
InChI Key: FNGUJQIETLABEY-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 1-aminocyclohex-3-enecarboxylate is an organic compound with a unique structure that includes a cyclohexene ring, a carboxylic acid group, an amino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 1-aminocyclohex-3-enecarboxylate can be achieved through several methods. One common approach involves the esterification of 3-Cyclohexene-1-carboxylic acid with methanol in the presence of an acid catalyst. The amino group can be introduced through a subsequent amination reaction using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 1-aminocyclohex-3-enecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-Methyl 1-aminocyclohex-3-enecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl 1-aminocyclohex-3-enecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 1-aminocyclohex-3-enecarboxylate is unique due to the presence of both an amino group and a methyl ester group, which confer distinct chemical and biological properties.

Properties

CAS No.

188177-99-3

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl (1S)-1-aminocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-3H,4-6,9H2,1H3/t8-/m1/s1

InChI Key

FNGUJQIETLABEY-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)[C@@]1(CCC=CC1)N

SMILES

COC(=O)C1(CCC=CC1)N

Canonical SMILES

COC(=O)C1(CCC=CC1)N

Synonyms

3-Cyclohexene-1-carboxylicacid,1-amino-,methylester,(1S)-(9CI)

Origin of Product

United States

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